molecular formula C8H16O3 B1597028 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane CAS No. 3663-46-5

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

Cat. No.: B1597028
CAS No.: 3663-46-5
M. Wt: 160.21 g/mol
InChI Key: MBENEXSAQJBPKP-UHFFFAOYSA-N
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Description

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (CAS 3663-46-5) is a cyclic acetal with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol . It is synthesized via acid-catalyzed condensation of 2-hydroxymethyl-2-methyl-1,3-propanediol with acetone, yielding 83.9% under optimized conditions . Key spectroscopic features include:

  • IR: Strong absorption at 3450 cm⁻¹ (hydroxyl group), 1080 and 825 cm⁻¹ (acetal C-O-C), and 1040 cm⁻¹ (alcohol C-O-C).
  • ¹H NMR: Peaks at δ 0.81 ppm (ungeminal CH₃), δ 1.38–1.41 ppm (geminal CH₃), and δ 3.38–3.90 ppm (acetal CH₂ and hydroxyl proton) .

The hydroxymethyl group confers unique reactivity and polarity, distinguishing it from alkyl- or aryl-substituted analogs.

Properties

IUPAC Name

(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBENEXSAQJBPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327377
Record name 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3663-46-5
Record name 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (commonly referred to as 5-Hydroxymethyl TMD) is a compound with significant potential in various fields of scientific research. Its unique structure, characterized by a hydroxymethyl group and a cyclic dioxane framework, suggests diverse biological activities that warrant detailed exploration. This article will delve into the biological activity of 5-Hydroxymethyl TMD, including its synthesis, potential applications, and relevant case studies.

Chemical Structure and Properties

5-Hydroxymethyl TMD has the molecular formula C8H16O3C_8H_{16}O_3 and a molecular weight of approximately 160.21 g/mol. The compound features a dioxane ring with two oxygen atoms and four carbon atoms, along with a hydroxymethyl group at the 5-position. This configuration allows for various chemical reactions and interactions with biological systems.

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
2,2-Dimethyl-1,3-dioxaneC6H12O2C_6H_{12}O_2Lacks hydroxymethyl group; simpler structure
2-Hydroxymethyl-2-methyl-1,3-dioxaneC7H14O3C_7H_{14}O_3Contains an additional methyl group at the 2-position
4-Hydroxy-1,3-dioxaneC6H10O3C_6H_{10}O_3Hydroxyl group at a different position
2-Methoxy-1,3-dioxaneC6H12O3C_6H_{12}O_3Ether functional group instead of hydroxymethyl

The presence of both trimethyl groups and the hydroxymethyl group in 5-Hydroxymethyl TMD allows for distinct reactivity patterns compared to its analogs.

Potential Applications

Research indicates that 5-Hydroxymethyl TMD may serve as a bioisostere for serine , an amino acid commonly found in peptides. This similarity could enable its use in studying peptide functions and interactions within biological systems. Furthermore, its functional groups can participate in various chemical modifications, potentially leading to the development of new therapeutic agents.

Antimicrobial Activity

Preliminary studies suggest that compounds related to 5-Hydroxymethyl TMD exhibit antimicrobial properties . For instance, derivatives of dioxane structures have shown efficacy against certain bacteria and fungi, indicating potential applications in medicinal chemistry. However, specific data on the antimicrobial activity of 5-Hydroxymethyl TMD itself remains limited.

Study on Lipophilicity Reduction

A study investigated the effects of fluoroalkylation on 5-Hydroxymethyl TMD to reduce lipophilicity. The results demonstrated that modifications to this compound could enhance its solubility and bioavailability in biological systems, which is crucial for developing effective pharmaceutical agents .

In Vitro Studies

In vitro studies on similar dioxane derivatives have revealed promising results regarding their anticancer activities. For example, compounds derived from dioxanes showed significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer), suggesting that further exploration of 5-Hydroxymethyl TMD could yield valuable insights into its therapeutic potential .

Synthesis Methods

The synthesis of 5-Hydroxymethyl TMD typically involves multiple steps that may vary based on laboratory practices. A common method includes:

  • Starting Materials : Utilizing commercially available precursors such as trimethyl dioxane.
  • Reagents : Employing reagents like formaldehyde or other aldehydes to introduce the hydroxymethyl group.
  • Purification : The final product is purified through techniques such as column chromatography to achieve high purity levels (around 95%) .

Scientific Research Applications

5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (often referred to as 5-Hydroxymethyl TMD) is a compound with significant potential in various scientific research applications. Its unique molecular structure and properties make it suitable for diverse fields, including biochemistry, medicinal chemistry, and analytical studies. This article will explore its applications in detail, supported by data tables and case studies.

Biochemical Model Compound

5-Hydroxymethyl TMD serves as a model compound in biochemical research. It aids in understanding the mechanisms of various drugs and provides insights into how they interact with biological systems.

Enzyme Kinetics Studies

Researchers utilize this compound to study enzyme kinetics. It helps elucidate enzymatic pathways and the rates of enzyme-catalyzed reactions, which are crucial for drug design and understanding metabolic processes.

Synthesis of Novel Compounds

This compound is employed in the synthesis of new organic molecules. Its structure acts as a scaffold for creating compounds with potential therapeutic applications.

Conformational Analysis

Conformational analysis of molecules like 5-Hydroxymethyl TMD is performed to understand their three-dimensional shapes and how these shapes influence their chemical reactivity and interactions with other molecules.

Prodrug Activation Studies

It is used to investigate how prodrugs are activated within the body. This compound can simulate structural features of prodrugs, aiding in exploring activation mechanisms.

Physiological Effects Exploration

The dioxane derivative is critical for exploring physiological effects on biological systems, which is essential for evaluating the safety and efficacy of new drugs.

Analytical Chemistry

In analytical chemistry, it serves as a standard or reference compound for calibrating instruments and validating methods due to its well-defined characteristics.

Chemical Education

5-Hydroxymethyl TMD is also utilized in chemical education to demonstrate various chemical principles and reactions.

Preliminary studies suggest that compounds related to 5-Hydroxymethyl TMD exhibit antimicrobial properties. For instance, derivatives have shown efficacy against certain bacteria and fungi, indicating potential applications in medicinal chemistry . However, specific data on the antimicrobial activity of 5-Hydroxymethyl TMD itself remains limited.

Anticancer Activity

In vitro studies on similar dioxane derivatives have revealed promising results regarding their anticancer activities. For example, compounds derived from dioxanes showed significant inhibitory effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) . This suggests that further exploration of 5-Hydroxymethyl TMD could yield valuable insights into its therapeutic potential.

Lipophilicity Reduction Study

A study investigated the effects of fluoroalkylation on 5-Hydroxymethyl TMD to reduce lipophilicity. The results demonstrated that modifications could enhance solubility and bioavailability in biological systems, which is crucial for developing effective pharmaceutical agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane Hydroxymethyl, 3× methyl C₈H₁₆O₃ 160.21 High polarity due to -OH; used in polymer modification
(4R,5R)-4-Ethyl-2,2,5-trimethyl-1,3-dioxane Ethyl, 2× methyl C₉H₁₈O₂ 158.24 Chiral GC-MS elution; biocatalytic synthesis via aldolase engineering
2,5,5-Trimethyl-2-phenyl-1,3-dioxane Phenyl, 3× methyl C₁₃H₁₈O₂ 206.28 Fragrance applications (sandalwood-like odor)
5-Ethyl-5-methyl-2-nonyl-1,3-dioxane Nonyl, ethyl, methyl C₁₅H₃₀O₂ 242.40 Low solubility in water; requires safety precautions
2-Isopropyl-5,5-dimethyl-1,3-dioxane Isopropyl, 2× methyl C₉H₁₈O₂ 158.24 Steric hindrance impacts reaction kinetics
Key Observations:
  • Polarity and Reactivity: The hydroxymethyl group in the target compound enhances hydrogen bonding (e.g., herring-bone ribbon formation in crystals) , unlike nonpolar alkyl or aryl analogs.
  • Synthesis Methods : While the target compound is synthesized via acid-catalyzed acetalization , chiral analogs like (4R,5R)-4-ethyl-2,2,5-trimethyl-1,3-dioxane require enzymatic methods .
  • Applications : Aryl-substituted derivatives (e.g., 2-phenyl-1,3-dioxanes) are used in fragrances , whereas hydroxymethyl derivatives are intermediates in polymer chemistry .

Stability and Derivative Formation

  • Thermal Stability : Alkyl-substituted dioxanes (e.g., 2-ethyl-5,5-dimethyl-1,3-dioxane) exhibit higher thermal stability due to reduced steric strain compared to hydroxymethyl derivatives .
  • Derivatization: The hydroxymethyl group in the target compound can be functionalized as a trimethylsilyl (TMS) ether for GC-MS analysis, showing a retention time of 24.969 min .

Preparation Methods

Cyclization of Diols with Ketones or Acetals

The most common approach to prepare 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane involves the acid-catalyzed cyclization of appropriate diols with ketones or acetals, exploiting the formation of the 1,3-dioxane ring.

  • Starting Materials: 2-(Hydroxymethyl)-2-methylpropane-1,3-diol is a key precursor.
  • Reagents: 2,2-Dimethoxypropane (DMP) is frequently used as the ketone equivalent.
  • Catalyst: p-Toluenesulfonic acid (PTSA) is employed as an acid catalyst.
  • Solvent: Acetone or other inert solvents.
  • Conditions: The reaction is performed at room temperature under stirring for several hours (typically 4-8 hours).

Example Procedure:
The diol (10.10 g, 80.1 mmol) is stirred in acetone (50 mL), followed by the addition of 2,2-dimethoxypropane (13.1 g, 126 mmol) and PTSA (0.79 g, 4.14 mmol). The mixture is stirred at room temperature for 4 hours. After completion, the reaction mixture is filtered through an amberlyst column to remove the catalyst, and the solvent is evaporated under vacuum at 60°C to yield the product as a colorless liquid with a high yield (~96%).

Functional Group Transformations on the Dioxane Ring

Following the initial cyclization, further functionalization steps can be performed, such as tosylation and azidation, to modify the hydroxymethyl group:

  • Tosylation: The hydroxymethyl group is converted to a tosylate by reaction with p-toluenesulfonyl chloride in pyridine at 0°C to room temperature over 48 hours, yielding 5-(tosylmethyl)-2,2,5-trimethyl-1,3-dioxane in high yield (~89%).

  • Azidation: The tosylate intermediate is reacted with sodium azide in DMF/water at reflux (110°C) for 48 hours, followed by extraction and purification to afford 5-(azidomethyl)-2,2,5-trimethyl-1,3-dioxane with an 87% yield.

  • Hydrolysis: Acid-catalyzed hydrolysis of azides or esters derived from the dioxane core can be performed to yield various derivatives.

Acid-Catalyzed Rearrangement and Purification

A patented method describes heating a mixture of 5-hydroxy-1,3-dioxane and related cyclic acetals with glycerol in the presence of concentrated sulfuric acid at 40–100°C. This process facilitates isomerization and purification to enrich the desired 5-hydroxy-1,3-dioxane isomer.

Preparation Data and Stock Solution Formulation

For practical applications, such as biological assays, stock solutions of 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane are prepared with precise molarity and solvent systems.

Stock Solution Concentration Amount of Compound (mg) Volume of Solvent (mL)
1 mM 1 6.2418
1 mM 5 31.209
1 mM 10 62.4181
5 mM 1 1.2484
5 mM 5 6.2418
5 mM 10 12.4836
10 mM 1 0.6242
10 mM 5 3.1209
10 mM 10 6.2418

Table 1: Stock solution preparation volumes for 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane in ddH2O or DMSO solvents.

Analytical and Purification Techniques

  • Filtration: Amberlyst resin columns are used to remove acid catalysts post-reaction.
  • Vacuum Evaporation: Solvent removal at 60°C under vacuum ensures product isolation without decomposition.
  • Column Chromatography: Silica gel chromatography with ethyl acetate/n-hexane mixtures purifies intermediates such as azides.
  • NMR Characterization: ^1H NMR spectroscopy confirms structure and purity, showing characteristic signals for methylene, methyl, and hydroxymethyl protons.

Summary of Research Findings

  • The acid-catalyzed cyclization of 2-(hydroxymethyl)-2-methylpropane-1,3-diol with 2,2-dimethoxypropane under mild conditions is highly efficient, giving yields up to 96%.
  • Subsequent tosylation and azidation reactions proceed with high yields (89% and 87%, respectively), enabling further synthetic modifications.
  • The use of strong acid catalysts like p-toluenesulfonic acid and sulfuric acid is critical for ring formation and isomerization.
  • Purification techniques such as filtration through ion-exchange resins and chromatographic separation are essential for obtaining analytically pure compounds.
  • Stock solution preparation is standardized for biological and chemical applications, with detailed molarity and solvent volume data available.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed cyclization of substituted diols or through oxidation of precursor dioxanes. Key parameters include solvent choice (e.g., anhydrous dichloromethane), temperature control (0–25°C), and stoichiometric ratios of reagents. Optimization involves iterative adjustments to reaction time and catalyst loading (e.g., p-toluenesulfonic acid) to maximize yield. Crystallographic data (e.g., bond angles, torsion angles) from X-ray diffraction studies validate structural purity .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For example, methyl protons appear as singlets at δ 1.2–1.4 ppm, while hydroxymethyl protons show splitting due to hydrogen bonding .
  • X-Ray Crystallography : Refine crystal structures using software like SHELX-97, with hydrogen atoms modeled as riding contributions (C–H = 0.98–0.99 Å) and anisotropic displacement parameters for non-H atoms .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Monitor reaction progress and purity by tracking molecular ion peaks (e.g., m/z = 330.37 for the anhydride derivative) .

Q. What structural features dominate the crystalline lattice, and how do intermolecular interactions influence stability?

  • Methodological Answer : The compound adopts a chair conformation with axial hydroxymethyl and equatorial methyl groups. Key interactions include C–H···O hydrogen bonds (e.g., C8–H8B···O1, distance = 2.405 Å) and van der Waals forces between methyl groups. Lattice stability is enhanced by triclinic packing (space group P1P1, a=10.355A˚a = 10.355 \, \text{Å}) .

Advanced Research Questions

Q. How can factorial design optimize synthetic efficiency and minimize byproduct formation?

  • Methodological Answer : Employ a 2k^k factorial design to evaluate variables like temperature (20–60°C), catalyst concentration (1–5 mol%), and solvent polarity. Analyze response surfaces to identify optimal conditions. For example, reduced byproduct formation correlates with low-temperature, high-dilution conditions .

Q. How can contradictions between spectral data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., hydroxymethyl proton splitting) may arise from dynamic hydrogen bonding in solution. Cross-validate using variable-temperature NMR and computational simulations (DFT) to model solution-state conformers. Compare with static X-ray data to reconcile differences .

Q. What computational approaches predict regioselectivity in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G** level calculates transition-state energies for substituent addition. For example, electrophilic attack at C5 is favored due to lower activation energy (ΔG^\ddagger = 12.3 kcal/mol) compared to C2. COMSOL Multiphysics can simulate diffusion-limited reaction dynamics in heterogeneous systems .

Q. What mechanisms underlie the compound’s biological activity in platelet aggregation studies?

  • Methodological Answer : Derivatize the hydroxymethyl group with bioactive moieties (e.g., 2,4-dinitrophenyl hydrazine) and assess inhibitory effects via turbidimetric assays. Dose-response curves (IC50_{50} values) and molecular docking (PDB: 1L3Q) identify interactions with thrombin receptors .

Q. How can regioselective functionalization challenges be addressed in multistep syntheses?

  • Methodological Answer : Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl ethers) to shield the hydroxymethyl group during alkylation. Monitor selectivity via 19F^{19}F-NMR when introducing fluorinated substituents. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane
Reactant of Route 2
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane

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